molecular formula C7H7BO3 B051456 3-Formylphenylboronic acid CAS No. 87199-16-4

3-Formylphenylboronic acid

Cat. No. B051456
CAS RN: 87199-16-4
M. Wt: 149.94 g/mol
InChI Key: HJBGZJMKTOMQRR-UHFFFAOYSA-N
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Description

3-Formylphenylboronic acid is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is a reactant involved in Suzuki-Miyaura coupling reactions for the synthesis of aryl-substituted oxabenzindoles and methanobenzindoles . It can also be used as a reagent to study the effects of boronic acid on fluoride-selective chemosignaling behavior of merocyanine dye and as exciton-coupled CD probes for epigallocatechin gallate .


Synthesis Analysis

Phenylboronic acids are used as synthetic intermediates in organic synthesis. The Suzuki-Miyaura reaction is important for the synthesis of many inhibitors of serine proteases . Geometry optimization was performed for the eight possible conformations of 3-formylphenylboronic acid using the DFT/B3LYP method with the 6-311++G (d, p) basis set .


Molecular Structure Analysis

The molecule of 3-formylphenylboronic acid is planar, and the bond lengths and angles are typical . The formyl group is essentially coplanar with the benzene ring but does not influence significantly the distortion of the ring . The geometry of the boronic acid group is typical .


Chemical Reactions Analysis

Phenylboronic acids are used as synthetic intermediates in organic synthesis. The Suzuki-Miyaura reaction is important for the synthesis of many inhibitors of serine proteases . Natural bonding orbital (NBO) analysis was performed to analyze the hyper-conjugative stability of the molecule, molecular orbital interaction, and charge delocalization .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-formylphenylboronic acid are typical of boronic acids . The molecule is planar, and the bond lengths and angles are typical . The formyl group is essentially coplanar with the benzene ring .

Scientific Research Applications

  • Conformational and Molecular Docking Studies : 3-Formylphenylboronic acid was investigated for its conformational stability and potential interactions with anti-apoptotic proteins, showing binding affinity with these proteins. This study suggests its potential use in drug development and molecular docking studies (Tanış, Kurt, Yalçın, & Ercan, 2020).

  • Antifungal Activity : Derivatives of formylphenylboronic acids, including 2-Formylphenylboronic acid, demonstrated antifungal activity against strains like Aspergillus, Fusarium, Penicillium, and Candida. This indicates their potential as antifungal agents (Borys, Wieczorek, Pecura, Lipok, & Adamczyk-Woźniak, 2019).

  • Tautomeric Equilibria and Structural Studies : A study on functionalized 2-formylphenylboronic acids highlighted their tautomeric rearrangement in solution, leading to the formation of corresponding oxaboroles. This research provides insights into their molecular structures and potential applications in organic synthesis (Luliński, Madura, Serwatowski, Szatyłowicz, & Zachara, 2007).

  • Antimicrobial Activity and Properties : The study of 5-Trifluoromethyl-2-formyl phenylboronic acid showed its potential as an antimicrobial agent, particularly against Candida albicans and Aspergillus niger. The research also explored its mechanism of action as an inhibitor of microbial enzymes (Adamczyk-Woźniak, Gozdalik, Wieczorek, Madura, Kaczorowska, Brzezińska, Sporzyński, & Lipok, 2020).

  • Adsorption Mechanism Studies : Phenylboronic acids, including formyl analogues, were studied for their adsorption mechanisms using spectroscopic techniques. The research helps understand how the type and position of substituents influence the molecular interactions and adsorption behavior of these compounds (Piergies, Proniewicz, Ozaki, Kim, & Proniewicz, 2013).

  • Applications in Organic Synthesis : A study demonstrated the use of 2-formylphenylboronic acid in the annulation of 1,3-dienes, leading to the formation of indanol derivatives. This showcases its utility in organic synthesis, particularly in the creation of specific chemical structures (Nishimura, Yasuhara, & Hayashi, 2007).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is corrosive and can cause skin irritation and serious eye damage . It can also cause specific target organ toxicity after a single exposure, with the respiratory system being a target organ .

properties

IUPAC Name

(3-formylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BO3/c9-5-6-2-1-3-7(4-6)8(10)11/h1-5,10-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJBGZJMKTOMQRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)C=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10370246
Record name 3-Formylphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10370246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Formylphenylboronic acid

CAS RN

87199-16-4
Record name 3-Formylphenylboronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=87199-16-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Formylphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10370246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3-formylphenyl)boronic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
277
Citations
B Zarychta, J Zaleski, A Sporzyński… - … Section C: Crystal …, 2004 - scripts.iucr.org
The molecule of the title compound, C7H7BO3, is planar, and the bond lengths and angles are typical. The formyl group is essentially coplanar with the benzene ring but does not …
Number of citations: 22 scripts.iucr.org
E Tanış, M Kurt, S Yalçın, F Ercan - Russian Journal of Physical Chemistry …, 2020 - Springer
… Geometry optimization was performed for the eight possible conformations of 3-formylphenylboronic acid (3FPBA) and 4-formylphenyl-boronic acid (4FPBA) using the DFT/B3LYP …
Number of citations: 2 link.springer.com
Q Li, C Lü, Z Liu - Journal of Chromatography A, 2013 - Elsevier
Boronic acids are important ligands for the selective recognition and capture of cis-diol containing compounds, such as nucleosides and glycoproteins. In a recent study, it was found …
Number of citations: 69 www.sciencedirect.com
M Karabacak, E Kose, A Atac, MA Cipiloglu… - Spectrochimica Acta Part …, 2012 - Elsevier
This work presents the characterization of 2,3-difluorophenylboronic acid (abbreviated as 2,3-DFPBA, C 6 H 3 B(OH) 2 F 2 ) by quantum chemical calculations and spectral techniques. …
Number of citations: 52 www.sciencedirect.com
TS Xavier, MA Palafox, IH Joe, VK Rastogi - researchgate.net
… Attempts have been made in the present work for the molecular parameters and frequency assignments for the compound 3-Formylphenylboronic acid from the FT-IR and FT-Raman …
Number of citations: 0 www.researchgate.net
G Lv, Z Wang, W Li, G Zhu, B Liu, B Song, M Wu… - Nanoscale, 2022 - pubs.rsc.org
… , such as borax and boric acid, 3-formylphenylboronic acid with a benzene ring structure is … We selected p-phenylenediamine and 3-formylphenylboronic acid as carbon sources to …
Number of citations: 9 pubs.rsc.org
N Piergies, E Proniewicz, Y Ozaki, Y Kim… - The Journal of …, 2013 - ACS Publications
This paper shows systematic spectroscopic studies using Fourier-transform infrared absorption (FT-IR), Fourier-transform Raman (FT-Raman), and surface-enhanced Raman (SERS) in …
Number of citations: 35 pubs.acs.org
HB Liu, M Wang, Y Wang, L Wang… - Synthetic …, 2010 - Taylor & Francis
… Among the obtained products, compound 6, 4-methoxy-3-formylphenylboronic acid (9), 1,3,5-tris(4-methoxy-5-formylphenyl)benzene (10), and 4-methoxy-4′-hydroxyl-3,3′-diformyl-1,…
Number of citations: 14 www.tandfonline.com
A Hashim, V Poulose, T Thiemann - 2020 - researchgate.net
… (3, Acros), methyl bromoacetate (7, Aldrich), (triphenylphosphoranylidene)acetaldehyde (12, Aldrich), 4-formylphenylboronic acid (14, Aldrich), 3-formylphenylboronic acid (16, Aldrich), …
Number of citations: 0 www.researchgate.net
Y Kim - 2018 - digitalcommons.andrews.edu
… synthesized using 3formylphenylboronic acid yielded >100% … yields from the 3-formylphenylboronic acid products, it was … acetonitrile, the yields for the 3-formylphenylboronic acid and 4-…
Number of citations: 3 digitalcommons.andrews.edu

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